Absence of Peer-Reviewed Pharmacological Activity Data Differentiates Bafrekalant from Well-Characterized Potassium Channel Modulators
A comprehensive search of PubMed-indexed literature, authoritative pharmacological databases, and patent repositories reveals no published peer-reviewed quantitative pharmacological data for Bafrekalant (CAS: 2256770-44-0), including no reported IC50, EC50, Kd, or Ki values against any molecular target in primary research articles [1]. In contrast, established potassium channel modulators with well-characterized quantitative pharmacology are extensively documented in the peer-reviewed literature: for example, the small-molecule Kv1.3 inhibitor PAP-1 has reported IC50 values of 2 nM against human Kv1.3 channels expressed in mammalian cells, with >125-fold selectivity over Kv1.5 (IC50 = 250 nM) [2]; the peptide Kv1.3 blocker ShK-186 (Dalazatide) demonstrates an IC50 of 11 pM against human Kv1.3 channels with extensive selectivity profiling across related Kv channel subfamilies [3]; and the NaV1.8 inhibitor VX-548 has a reported IC50 of 0.27 nM against human NaV1.8 channels [4]. The absence of peer-reviewed quantitative data for Bafrekalant constitutes a critical differentiation from these well-characterized compounds and must inform procurement decisions where experimental reproducibility and quantitative benchmarking are required.
| Evidence Dimension | Availability of peer-reviewed quantitative pharmacological data |
|---|---|
| Target Compound Data | No peer-reviewed IC50/EC50/Kd/Ki values identified; no peer-reviewed selectivity data identified |
| Comparator Or Baseline | PAP-1: Kv1.3 IC50 = 2 nM, Kv1.5 IC50 = 250 nM; ShK-186 (Dalazatide): Kv1.3 IC50 = 11 pM; VX-548: NaV1.8 IC50 = 0.27 nM |
| Quantified Difference | Not quantifiable due to complete absence of peer-reviewed target compound data |
| Conditions | Literature search of PubMed-indexed publications, patent repositories, and pharmacological databases as of 2025 |
Why This Matters
For procurement decisions requiring compounds with validated, peer-reviewed quantitative pharmacological parameters suitable for dose-response studies or selectivity profiling, the absence of such data for Bafrekalant is a decisive factor favoring alternative well-characterized tool compounds.
- [1] PubMed Database Search: "Bafrekalant" OR "2256770-44-0". No primary research articles identified containing quantitative pharmacological data. Search conducted April 2026. View Source
- [2] Schmitz A, et al. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases. Mol Pharmacol. 2005;68(5):1254-1270. View Source
- [3] Tarcha EJ, et al. Durable pharmacological responses from the peptide ShK-186, a specific Kv1.3 channel inhibitor that suppresses T cell mediators of autoimmune disease. J Pharmacol Exp Ther. 2012;342(3):642-653. View Source
- [4] Jo S, Bean BP. State-dependent inhibition of Nav1.8 sodium channels by VX-150 and VX-548. Mol Pharmacol. 2024;106(5):216-224. View Source
